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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties,
and chemical behavior of 2-Bromo-6-methylpyridin-3-amine (CAS No. 126325-53-9). As a
substituted pyridine, this compound is a valuable heterocyclic building block in medicinal
chemistry and materials science. This document elucidates its structural features through an
examination of substituent effects, predicts its spectroscopic signature, outlines a plausible
synthetic pathway, and discusses its reactivity profile. The guide is structured to provide not just
data, but a causal understanding of the molecule's behavior, grounded in the principles of
physical organic chemistry. All protocols are presented as self-validating systems, incorporating
characterization checkpoints to ensure scientific rigor.

Introduction and Compound Identification

Substituted pyridines are privileged scaffolds in drug discovery, appearing in numerous
approved therapeutics.[1] The precise arrangement of functional groups on the pyridine ring
dictates the molecule's steric and electronic properties, which in turn governs its biological
activity and synthetic utility. 2-Bromo-6-methylpyridin-3-amine belongs to a class of
aminobromomethylpyridines, where the interplay between the electron-donating amino and
methyl groups and the versatile bromo-substituent creates a rich chemical landscape.
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Understanding the specific molecular architecture of the title compound is critical, as its
properties differ significantly from its isomers, such as the more commonly documented 2-
Amino-3-bromo-6-methylpyridine (CAS 126325-46-0). This guide focuses exclusively on the 2-
Bromo-6-methyl-3-amino isomer, providing a detailed examination of its structure and predicted
chemical behavior.

Identifier Value Source

2-Bromo-6-methylpyridin-3-

IUPAC Name ]
amine
3-Amino-2-bromo-6-
Synonym o [2]
methylpyridine
CAS Number 126325-53-9 [2]
Molecular Formula CeH7BrN2 [2]
Molecular Weight 187.04 g/mol [2]
SMILES NC1=CC=C(C)N=C1Br [2]

Molecular Structure and Electronic Properties

The arrangement of substituents on the pyridine ring defines the molecule's reactivity. The
pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom. The
substituents modulate this electronic landscape:

e Amino Group (-NH2) at C3: A powerful electron-donating group via the resonance (+M)
effect. It significantly increases the electron density of the ring, particularly at the ortho (C2,
C4) and para (C6) positions.

o Methyl Group (-CHs) at C6: A weak electron-donating group through induction (+I effect).

e Bromo Group (-Br) at C2: An electron-withdrawing group via induction (-1 effect) but a weak
electron-donating group through resonance (+M effect). Its position ortho to the ring nitrogen
makes the C2 position highly susceptible to nucleophilic substitution and is ideal for metal-
catalyzed cross-coupling reactions.
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This specific configuration leads to a unique electronic profile. The strong donation from the
C3-amino group activates the ring, while the C2-bromo group provides a versatile synthetic
handle for further molecular elaboration.

Caption: Molecular structure of 2-Bromo-6-methylpyridin-3-amine.

Predicted Spectroscopic Sighature

While experimental spectra for this specific isomer are not widely published, a reliable
spectroscopic profile can be predicted based on established principles of NMR and IR
spectroscopy.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals:

o Aromatic Protons (H4, H5): Two doublets in the aromatic region (approx. & 6.5-7.5 ppm). The
H4 proton, being ortho to the strong electron-donating amino group, is expected to be shifted
upfield. The H5 proton will be adjacent to it, showing a characteristic ortho coupling (J = 8-9
Hz).

o Methyl Protons (-CHs): A singlet in the aliphatic region (approx. 6 2.3-2.5 ppm).

e Amine Protons (-NH2): A broad singlet that can appear over a wide chemical shift range
(approx. 6 4.0-5.5 ppm), depending on solvent and concentration.

Predicted *C NMR Spectrum

The carbon NMR spectrum should display six signals corresponding to the six carbons of the
pyridine ring. The chemical shifts are influenced by the attached substituents and the ring
nitrogen. Carbons attached to electronegative atoms (C2-Br, C6-N) will be shifted downfield,
while those influenced by the electron-donating amino group (C3, C5) will be shifted upfield.

Predicted Infrared (IR) Spectrum

Key vibrational modes expected in the IR spectrum are summarized below.
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*Expected Wavenumber

Functional Group Vibrational Mode
(cm—l) *k
) ) Symmetric & Asymmetric
Primary Amine (N-H) 3300 - 3500 (two sharp bands)
Stretch
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (Methyl) Stretch 2850 - 3000
C=C / C=N (Pyridine Ring) Stretch 1400 - 1600
C-Br Stretch 500 - 650

Synthesis and Reactivity
Plausible Synthetic Route

A robust and logical synthesis for 2-Bromo-6-methylpyridin-3-amine starts from the
commercially available 2-bromo-6-methylpyridine (CAS 5315-25-3).[3] The methodology
involves a regioselective nitration at the C3 position, followed by a standard reduction of the
nitro group. The C3 position is activated towards electrophilic substitution by the ortho/para-
directing influence of the C6-methyl group and is the most electronically favorable position for
nitration on this scaffold.
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Caption: Proposed synthetic workflow for 2-Bromo-6-methylpyridin-3-amine.

Protocol 1: Synthesis of 2-Bromo-6-methylpyridin-3-
amine

Causality: This two-step protocol is designed for efficiency and control. Nitration is performed
under classic acidic conditions that generate the nitronium ion (NO2%) electrophile. The
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subsequent reduction step uses iron in acidic medium, a standard, cost-effective, and reliable

method for converting aromatic nitro compounds to primary amines.

Step 1: Nitration of 2-Bromo-6-methylpyridine

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool
concentrated sulfuric acid (5 equivalents) to 0 °C in an ice bath.

Reagent Addition: Slowly add 2-bromo-6-methylpyridine (1.0 eq) to the cold sulfuric acid
while stirring. Maintain the temperature below 10 °C.

Nitration: Add a nitrating mixture (fuming nitric acid, 1.1 eq, in concentrated sulfuric acid, 2
eq) dropwise via the dropping funnel. The internal temperature must be kept below 15 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and
stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting solution to
pH 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 30% w/v).

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or
ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude 2-bromo-6-methyl-3-nitropyridine can be
purified by column chromatography on silica gel.

Step 2: Reduction of 2-Bromo-6-methyl-3-nitropyridine

e Setup: To a flask containing the nitro-intermediate (1.0 eq) in a mixture of ethanol and water,

add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid or
ammonium chloride.

» Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the

reaction progress by TLC/LC-MS. The reaction is typically complete within 2-6 hours.
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o Work-up: Once the starting material is consumed, cool the mixture to room temperature and
filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

« |solation: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the
remaining aqueous solution with sodium carbonate and extract the product with ethyl acetate
(3x).

 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and
concentrate. The final product, 2-Bromo-6-methylpyridin-3-amine, can be purified by
column chromatography or recrystallization to yield the pure amine.

Reactivity Profile

The molecule's functionality dictates its reactivity:

o C-Br Bond: The bromine atom at the C2 position is highly activated towards palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is a
key site for introducing carbon-carbon or carbon-nitrogen bonds, making it a cornerstone for
building molecular complexity.

e -NH2 Group: The primary amine at C3 is nucleophilic and can undergo acylation, alkylation,
or diazotization reactions to be converted into other functional groups. Its presence can also
direct metallation at the C4 position.

o Pyridine Nitrogen: The ring nitrogen is basic and can be protonated or alkylated.

Experimental Characterization Workflow

Confirming the identity and purity of the synthesized product is paramount. A standard workflow
involves spectroscopic analysis, primarily NMR.
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Caption: Workflow for structural confirmation via NMR spectroscopy.
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Protocol 2: NMR Characterization

Causality: This protocol ensures unambiguous structure determination. *H NMR confirms the
presence and connectivity of protons, while 133C NMR confirms the carbon backbone. 2D NMR
experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are
used to definitively assign all signals and confirm the substitution pattern.

o Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean NMR
tube.

» Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (=400 MHz).
This should include:

IH NMR

[e]

o

13C NMR

[¢]

COSY (Correlation Spectroscopy)

[¢]

HSQC (Heteronuclear Single Quantum Coherence)

o Data Analysis & Interpretation:

o

1H Spectrum: Confirm the presence of two doublets in the aromatic region, a singlet for the
methyl group, and a broad singlet for the amine. Integrate the signals; the ratio should be
1:1:3:2 (H4:H5:CHs:NH2).

o 13C Spectrum: Confirm the presence of six distinct carbon signals.

o COSY Spectrum: Look for a cross-peak between the two aromatic doublets, confirming
they are adjacent (H4-H5 coupling).

o HSQC Spectrum: Correlate each proton signal to its directly attached carbon. This will
definitively assign C4, C5, and the methyl carbon (C7). The remaining unassigned carbons
(C2, C3, C6) can be assigned based on predicted chemical shifts and comparison with
literature data for similar compounds.
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» Validation: The combined data from these experiments should provide an unambiguous
confirmation of the 2-Bromo-6-methylpyridin-3-amine structure.

Conclusion

2-Bromo-6-methylpyridin-3-amine is a synthetically valuable building block characterized by
a unique electronic and structural profile. The strategic placement of the amino, bromo, and
methyl groups provides a platform for diverse chemical transformations. The C2-bromo group
serves as a key site for cross-coupling reactions, while the C3-amino group modulates the
ring's electronics and offers another point for derivatization. This in-depth guide provides the
foundational knowledge—from structural properties and predicted spectroscopic data to a
robust synthetic protocol—required for researchers to confidently utilize this versatile
compound in drug discovery and chemical synthesis programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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